2-Nitrobenzene-1-carboximidamide hydrochloride 2-Nitrobenzene-1-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 64633-88-1
VCID: VC5596301
InChI: InChI=1S/C7H7N3O2.ClH/c8-7(9)5-3-1-2-4-6(5)10(11)12;/h1-4H,(H3,8,9);1H
SMILES: C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-].Cl
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61

2-Nitrobenzene-1-carboximidamide hydrochloride

CAS No.: 64633-88-1

Cat. No.: VC5596301

Molecular Formula: C7H8ClN3O2

Molecular Weight: 201.61

* For research use only. Not for human or veterinary use.

2-Nitrobenzene-1-carboximidamide hydrochloride - 64633-88-1

Specification

CAS No. 64633-88-1
Molecular Formula C7H8ClN3O2
Molecular Weight 201.61
IUPAC Name 2-nitrobenzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C7H7N3O2.ClH/c8-7(9)5-3-1-2-4-6(5)10(11)12;/h1-4H,(H3,8,9);1H
Standard InChI Key AUXXZZHQJXFJTC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-].Cl

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity and Nomenclature

2-Nitrobenzene-1-carboximidamide hydrochloride is a benzamide derivative with the systematic IUPAC name 2-nitrobenzenecarboximidamide hydrochloride. Its molecular formula is C₇H₈ClN₃O₂, corresponding to a molecular weight of 201.61 g/mol . The compound’s structure consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position (C2) and a carboximidamide group (-C(=NH)NH₂) at the C1 position, which is protonated as a hydrochloride salt (Fig. 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight201.61 g/mol
AppearanceWhite to off-white powder
Storage ConditionsRoom temperature
Hazard StatementsH302, H315, H319, H335

The hydrochloride salt enhances the compound’s solubility in polar solvents, a critical factor in its pharmacokinetic behavior . The nitro group’s electron-withdrawing nature influences the aromatic ring’s reactivity, facilitating electrophilic substitutions at the meta position relative to the nitro group .

Pharmacological Applications and Mechanism of Action

Role in nNOS Inhibition

2-Nitrobenzene-1-carboximidamide derivatives have emerged as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases and melanoma progression . In a seminal study, hybrid inhibitors incorporating the thiophene-2-carboximidamide fragment (structurally analogous to 2-nitrobenzene-1-carboximidamide) demonstrated low nanomolar potency (Kᵢ = 5 nM) against nNOS, with 440-fold selectivity over endothelial NOS (eNOS) and 260-fold over inducible NOS (iNOS) .

Table 2: Inhibitory Activity of Carboximidamide Derivatives

CompoundnNOS Kᵢ (nM)Selectivity (nNOS/eNOS)Selectivity (nNOS/iNOS)
Thiophene derivative5540340
Benzene derivative*Data pendingData pendingData pending
*Hypothetical data extrapolated from .

The crystal structures of inhibitor-enzyme complexes reveal that the carboximidamide group forms hydrogen bonds with Glu592 and Trp587 in the nNOS active site, mimicking the guanidinium group of the natural substrate L-arginine . This interaction is critical for isoform selectivity, as divergent residues in eNOS and iNOS disrupt binding .

HazardPrecautionary Measure
Skin contactWash with soap and water; remove contaminated clothing
Eye exposureRinse cautiously with water for 15 minutes
InhalationMove to fresh air; administer oxygen if needed

Spill management involves neutralization with sodium bicarbonate and disposal in accordance with local regulations .

Comparative Analysis with Structural Analogs

Positional Isomerism: 2-Nitro vs. 4-Nitro Derivatives

The positional isomer 4-nitrobenzamidine hydrochloride (CAS 15723-90-7) shares the same molecular formula but differs in the nitro group’s placement (para vs. ortho) . Computational studies suggest that the ortho configuration in 2-nitrobenzene-1-carboximidamide induces greater steric hindrance, potentially reducing off-target interactions in enzymatic assays compared to the para isomer . This structural distinction underscores the importance of regiochemistry in drug design.

Future Directions and Research Opportunities

Expanding Therapeutic Applications

Ongoing research aims to optimize the pharmacokinetic profile of 2-nitrobenzene-1-carboximidamide-based inhibitors by modifying the aromatic core or introducing solubilizing groups. Additionally, its potential as a scaffold for kinase inhibitors or antimicrobial agents warrants exploration, given the versatility of the carboximidamide moiety in mediating protein-ligand interactions .

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